molecular formula C38H55O3P B14771755 ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Cat. No.: B14771755
M. Wt: 590.8 g/mol
InChI Key: VQQWNNINSRDRDS-UHFFFAOYSA-N
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Description

Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its bulky tert-butyl groups and methoxy-substituted biphenyl structure, which contribute to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which involves the coupling of 3,6-dimethoxy-2-bromobenzene with 3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenylboronic acid using a palladium catalyst.

    Phosphination: The resulting biphenyl compound is then subjected to phosphination using di-tert-butylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.

    Cross-Coupling: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various ligands and metal complexes.

    Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, tetrahydrofuran).

Major Products

    Oxidation: Phosphine oxides.

    Substitution: New coordination complexes.

    Cross-Coupling: Biaryl compounds, amines, ethers.

Scientific Research Applications

Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has numerous applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents through its involvement in complex organic synthesis.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.

Mechanism of Action

The mechanism by which ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The bulky tert-butyl groups and methoxy substituents provide steric and electronic effects that enhance the stability and reactivity of the metal-ligand complex. This, in turn, facilitates various catalytic transformations, including cross-coupling reactions, by stabilizing the transition state and lowering the activation energy.

Comparison with Similar Compounds

Similar Compounds

    BrettPhos: A similar dialkylbiaryl phosphine ligand with different substituents.

    tBuXPhos: Another phosphine ligand with tert-butyl groups but different aryl substituents.

    RuPhos: A phosphine ligand with ruthenium as the central metal.

Uniqueness

Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific combination of bulky tert-butyl groups and methoxy-substituted biphenyl structure. This unique structure imparts distinct steric and electronic properties, making it highly effective in certain catalytic processes where other ligands may not perform as well.

Properties

Molecular Formula

C38H55O3P

Molecular Weight

590.8 g/mol

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C38H55O3P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-16-18-27(39-13)19-17-26)35-30(40-14)20-21-31(41-15)36(35)42(37(7,8)9)38(10,11)12/h16-25H,1-15H3

InChI Key

VQQWNNINSRDRDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C2=CC=C(C=C2)OC)C(C)C)C3=C(C=CC(=C3P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C

Origin of Product

United States

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